
3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid is a chemical compound with a unique structure that includes a chloro-substituted dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid typically involves the reaction of 7-chloro-1,3-dioxaindan with a suitable acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The chloro group and dioxane ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(7-Chloro-1,3-dioxaindan-5-yl)acetic acid
- (7-Chloro-1,3-dioxaindan-5-yl)methanol
- (2E)-3-(7-Chloro-1,3-dioxaindan-5-yl)prop-2-enoic acid
Uniqueness
3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid is unique due to its specific structural features, such as the chloro-substituted dioxane ring and the oxopropanoic acid moiety.
Eigenschaften
Molekularformel |
C10H7ClO5 |
|---|---|
Molekulargewicht |
242.61 g/mol |
IUPAC-Name |
3-(7-chloro-1,3-benzodioxol-5-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H7ClO5/c11-6-1-5(2-7(12)10(13)14)3-8-9(6)16-4-15-8/h1,3H,2,4H2,(H,13,14) |
InChI-Schlüssel |
CTAPHXKGKPVBRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=CC(=C2)CC(=O)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B13522153.png)

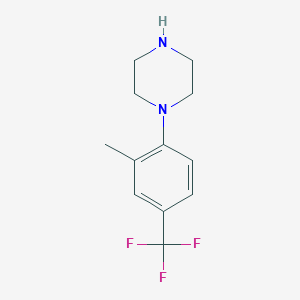
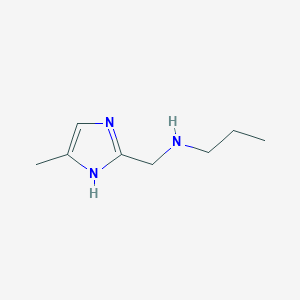
![1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13522160.png)

![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13522183.png)

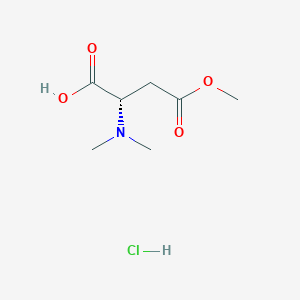
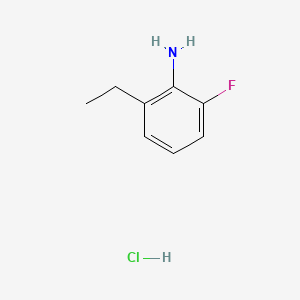
![N-[(2-chloropyridin-3-yl)methyl]hydroxylamine](/img/structure/B13522201.png)
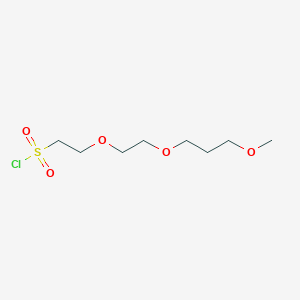
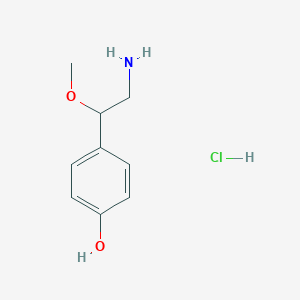
![Methyl 7-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13522231.png)
